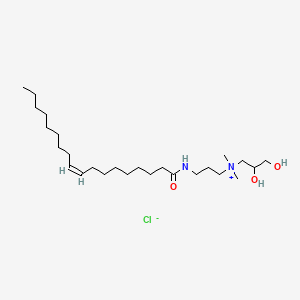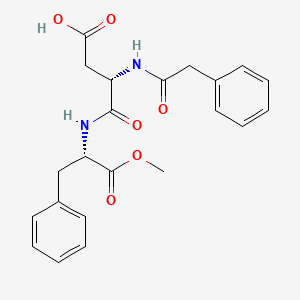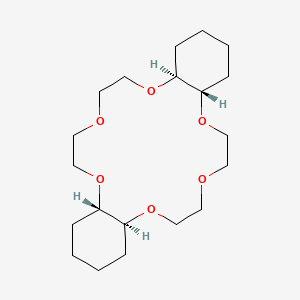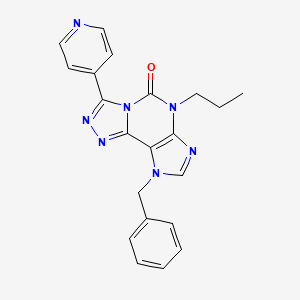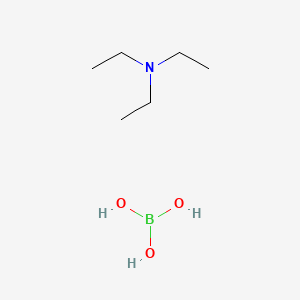
Triethylammonium borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylammonium borate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a borate salt formed by the reaction of triethylamine with boric acid. This compound is known for its stability and versatility, making it a valuable reagent in both laboratory and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
Triethylammonium borate can be synthesized through the reaction of triethylamine with boric acid. The reaction typically involves mixing an aqueous solution of triethylamine with boric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method includes the carbonation of a mixture of triethylamine and water in a pressure reactor. This process reduces carbon dioxide emissions and improves the efficiency of the reaction .
化学反応の分析
Types of Reactions
Triethylammonium borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of boron-containing intermediates.
Substitution: It can participate in substitution reactions where the borate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple borate salts to more complex boron-containing compounds .
科学的研究の応用
Triethylammonium borate has a wide range of applications in scientific research:
作用機序
The mechanism of action of triethylammonium borate involves its interaction with various molecular targets. In biological systems, it can act as a buffer, maintaining pH levels and stabilizing proteins and nucleic acids. Its borate ion can also interact with hydroxyl groups, forming stable complexes that are useful in various chemical reactions .
類似化合物との比較
Similar Compounds
Triethylammonium bicarbonate: Used as a buffer in chromatography and electrophoresis.
Tetraethylammonium: Known for its use in blocking potassium channels and as a pharmacological research agent.
Uniqueness
Triethylammonium borate stands out due to its stability and versatility. Unlike other borate compounds, it offers a unique combination of buffering capacity and reactivity, making it suitable for a wide range of applications in both research and industry .
特性
CAS番号 |
68189-03-7 |
|---|---|
分子式 |
C6H18BNO3 |
分子量 |
163.03 g/mol |
IUPAC名 |
boric acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.BH3O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;2-4H |
InChIキー |
SRTFLHALJBGRMP-UHFFFAOYSA-N |
正規SMILES |
B(O)(O)O.CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
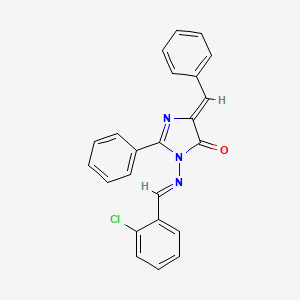
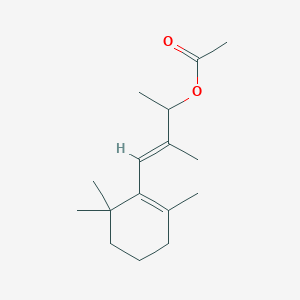


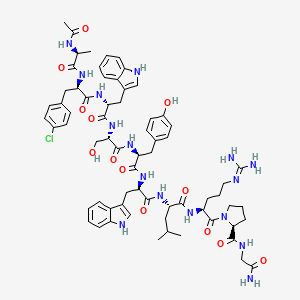
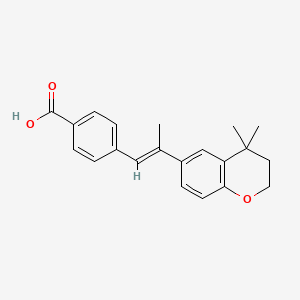


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
